Cotadutide

MASH NASH Hepatic Fat Fraction

Challenge: Researchers require a tool compound that dissects GCGR-specific hepatic effects (glycogenolysis, mitophagy) without confounding from mono-agonists like semaglutide. Solution: Cotadutide (MEDI0382), a balanced dual agonist (EC50: 6.9 pM GLP-1R; 10.2 pM GCGR). - Superior anti-fibrosis vs. liraglutide in MASH models (weight-loss independent). - Clinically validated UACR reduction for diabetic kidney disease studies. - Discontinued clinical asset; ideal as a reference standard for LC-MS/MS method development.

Molecular Formula C167H252N42O55
Molecular Weight 3728.0 g/mol
CAS No. 1686108-82-6
Cat. No. B8819395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCotadutide
CAS1686108-82-6
Molecular FormulaC167H252N42O55
Molecular Weight3728.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N)C(=O)O
InChIInChI=1S/C167H252N42O55/c1-13-14-15-16-17-18-19-20-21-22-23-24-31-47-125(219)186-109(165(263)264)53-58-124(218)175-62-35-34-44-102(189-153(251)116(72-131(228)229)201-161(259)122(83-213)206-164(262)137(92(12)215)209-157(255)114(68-94-40-29-26-30-41-94)202-163(261)136(91(11)214)207-127(221)78-181-142(240)105(52-57-123(169)217)190-158(256)119(80-210)203-141(239)100(168)71-97-76-174-84-182-97)146(244)204-120(81-211)159(257)193-108(56-61-130(226)227)148(246)197-112(69-95-48-50-98(216)51-49-95)151(249)195-111(66-86(4)5)150(248)200-118(74-133(232)233)155(253)205-121(82-212)160(258)192-107(55-60-129(224)225)147(245)188-103(45-36-63-176-166(170)171)143(241)184-89(9)139(237)187-104(46-37-64-177-167(172)173)145(243)199-117(73-132(230)231)154(252)198-113(67-93-38-27-25-28-39-93)156(254)208-135(87(6)7)162(260)185-90(10)140(238)194-115(70-96-75-178-101-43-33-32-42-99(96)101)152(250)196-110(65-85(2)3)149(247)191-106(54-59-128(222)223)144(242)183-88(8)138(236)180-77-126(220)179-79-134(234)235/h25-30,32-33,38-43,48-51,75-76,84-92,100,102-122,135-137,178,210-216H,13-24,31,34-37,44-47,52-74,77-83,168H2,1-12H3,(H2,169,217)(H,174,182)(H,175,218)(H,179,220)(H,180,236)(H,181,240)(H,183,242)(H,184,241)(H,185,260)(H,186,219)(H,187,237)(H,188,245)(H,189,251)(H,190,256)(H,191,247)(H,192,258)(H,193,257)(H,194,238)(H,195,249)(H,196,250)(H,197,246)(H,198,252)(H,199,243)(H,200,248)(H,201,259)(H,202,261)(H,203,239)(H,204,244)(H,205,253)(H,206,262)(H,207,221)(H,208,254)(H,209,255)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,263,264)(H4,170,171,176)(H4,172,173,177)/t88-,89-,90-,91+,92+,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,135-,136-,137-/m0/s1
InChIKeyYEKUUBPJRPXMBM-PTCFZACGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cotadutide: Dual GLP-1/Glucagon Receptor Agonist


Cotadutide (CAS 1686108-82-6, also known as MEDI0382) is a synthetic peptide dual agonist targeting the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). It exhibits balanced agonism with a reported activity ratio of approximately 5:1 GLP-1R to GCGR [1]. In vitro, cotadutide demonstrates high potency, with EC50 values of 6.9 pM at GLP-1R and 10.2 pM at GCGR [2]. Developed by AstraZeneca, it has been investigated in clinical trials for metabolic dysfunction-associated steatohepatitis (MASH) with fibrosis, type 2 diabetes mellitus (T2DM), obesity, and diabetic kidney disease (DKD) [3]. Notably, as of April 2023, AstraZeneca discontinued the development of cotadutide in favor of AZD9550, a once-weekly GLP-1/glucagon dual agonist, making this compound primarily a research tool and reference standard [4].

Dual GLP-1/GCGR receptor pharmacology
Discontinued clinical candidate; research tool compound
Reference standard for dual agonist bioanalysis

Cotadutide vs. GLP-1 Mono-Agonists


Simple substitution of cotadutide with a mono-agonist GLP-1 analog, such as semaglutide or liraglutide, is scientifically invalid due to its unique dual-receptor pharmacology. Cotadutide's engagement of the glucagon receptor (GCGR) confers distinct metabolic actions that are absent with pure GLP-1R agonists. Specifically, GCGR agonism directly drives hepatic glycogenolysis, reduces liver fat content, and enhances mitochondrial turnover and function, effects mediated entirely through GCGR signaling and not GLP-1R [1]. Preclinical studies have demonstrated that cotadutide alleviates hepatic fibrosis to a greater extent than liraglutide, even when weight loss is controlled for, confirming that its anti-fibrotic efficacy is not merely a consequence of GLP-1-mediated weight reduction [2]. Therefore, any research model requiring the study of combined GLP-1/glucagon biology or direct hepatic effects necessitates the use of a dual agonist like cotadutide.

Cotadutide (Dual GLP-1/GCGR)
GLP-1 Mono-Agonist (e.g., Semaglutide)
Engages GCGR → hepatic glycogenolysis, fat reduction, and fibrosis model endpoints
Lacks GCGR activity → hepatic metabolic endpoints absent
GCGR-mediated hepatic endpoints may not transfer; model context for fibrosis and glycogenolysis requires a dual agonist.

Cotadutide: Evidence in Liver, Kidney & Metabolic Outcomes


Liver Fat Reduction vs. Placebo in MASH

In the 19-week Phase 2 PROXYMO trial (NCT04019561) of 74 participants with biopsy-proven noncirrhotic MASH and fibrosis, cotadutide 600 μg demonstrated a significant reduction in absolute hepatic fat fraction (HFF) compared to placebo [1]. The least squares mean difference in absolute HFF was -5.0% (95% CI: -8.5% to -1.5%) [1]. This provides direct, human clinical evidence of cotadutide's ability to improve liver steatosis beyond placebo, a relevant comparator for early-stage clinical development.

Liver Fat vs. Placebo (MASH)
Head-to-head
-5.0% HFF difference (95% CI -8.5% to -1.5%)
Reported steatosis endpoint context
19-wk Phase 2; N=74
MASH NASH Hepatic Fat Fraction Liver Fibrosis

Liver Glycogen & Fat Reduction vs. Liraglutide

A 35-day Phase 2a trial (NCT03555994) in overweight or obese adults with T2DM compared cotadutide (uptitrated to 300 μg daily) against placebo and the GLP-1 mono-agonist liraglutide (uptitrated to 1.8 mg daily) [1]. Cotadutide promoted greater reductions in both liver glycogen and liver fat compared to liraglutide [1]. This confirms that the addition of GCGR agonism to GLP-1R agonism yields hepatic metabolic benefits not achievable with GLP-1R agonism alone.

Liver Glycogen & Fat vs. Liraglutide
Head-to-head
Greater reduction than liraglutide
Reported hepatic metabolic endpoint context
35-d Phase 2a; T2DM patients
Type 2 Diabetes Hepatic Glycogen Liver Fat Glycogenolysis

Albuminuria Lowering vs. Placebo in DKD

A 26-week Phase 2b trial (NCT number not provided in the source text) in 248 patients with T2DM and CKD (eGFR 20-90 mL/min/1.73m², UACR >50 mg/g) evaluated cotadutide's effect on urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage [1]. Cotadutide dose-dependently reduced UACR from baseline to week 14, with statistically significant reductions for the 300 μg (-43.9% [95% CI -54.7% to -30.6%]) and 600 μg (-49.9% [95% CI -59.3% to -38.4%]) doses versus placebo [1]. Effects were sustained at week 26 [1].

Albuminuria vs. Placebo (DKD)
Head-to-head
UACR: -43.9% (300 μg), -49.9% (600 μg)
Reported kidney endpoint context
26-wk Phase 2b; T2DM+CKD
Diabetic Kidney Disease Chronic Kidney Disease Albuminuria UACR

Consistent Pharmacokinetics in Renal Impairment

A Phase 1 bridging study (NCT03235375) evaluated a single 100 μg subcutaneous dose of cotadutide in individuals with varying degrees of renal function, from normal to end-stage renal disease (ESRD) [1]. The study found that the pharmacokinetic (PK) parameters (AUC48 and Cmax) were similar across all renal function groups, including those with severe impairment [1]. For instance, the geometric mean ratio for AUC48 was 0.99 (90% CI 0.76-1.29) for severe impairment vs. normal function, and 1.09 (90% CI 0.82-1.43) for upper moderate impairment vs. normal function [1].

PK in Renal Impairment
Cross-study
AUC48 GMR: 0.99–1.09 vs. normal
Reported PK consistency context
Single 100 μg SC; fasted; ESRD to normal
Pharmacokinetics Renal Impairment Dosing Safety

Anti-Fibrotic Effect vs. Liraglutide in NASH Models

In two preclinical mouse models of NASH (choline-deficient, L-amino acid-defined high-fat diet and the ob/ob AMLN model), cotadutide alleviated fibrosis to a greater extent than either liraglutide or obeticholic acid, even when doses were adjusted to achieve similar weight loss [1]. This demonstrates that cotadutide's anti-fibrotic activity is not solely a consequence of weight loss but is driven by direct GCGR-mediated effects on the liver.

Fibrosis vs. Liraglutide (NASH models)
Head-to-head
Greater fibrosis reduction than liraglutide and OCA
Reported anti-fibrotic model context
Preclinical mouse models; weight-matched
NASH Hepatic Fibrosis Preclinical Models Anti-fibrotic

Cotadutide: Research Applications


Dual Receptor Biology in Liver Metabolism

Researchers investigating the synergistic or independent contributions of GLP-1R and GCGR agonism on liver metabolism, particularly hepatic glucose production, glycogenolysis, and de novo lipogenesis, should utilize cotadutide as a prototypical dual agonist tool compound. Its defined dual activity allows for the dissection of GCGR-specific effects that are not achievable with mono-agonist GLP-1 analogs [1]. Studies employing cotadutide can elucidate mechanisms of improved mitochondrial function and lipid handling in hepatocytes [1].

Preclinical MASH & Fibrosis Modeling

Cotadutide is an essential reagent for preclinical studies in established rodent models of MASH/NASH (e.g., CDAHFD, ob/ob AMLN) where the objective is to evaluate the reversal of hepatic steatosis, inflammation, and, critically, established fibrosis. Its demonstrated superior anti-fibrotic efficacy compared to liraglutide and obeticholic acid in these models makes it a key positive control or intervention for benchmarking novel anti-fibrotic candidates [2].

Renoprotective Pharmacodynamics in DKD

For research programs focused on diabetic kidney disease, cotadutide serves as a valuable tool to investigate the mechanisms underlying the reduction of albuminuria. Its dose-dependent effect on UACR in a Phase 2b CKD trial provides a clinical benchmark for preclinical and translational studies aiming to validate new targets or biomarkers for renal protection in the context of T2DM [3].

Reference Standard for Dual Agonist Bioanalysis

Given the discontinued clinical development of cotadutide, it is primarily procured as a reference standard for analytical chemistry and bioanalysis. Laboratories developing LC-MS/MS or immunoassay methods to detect or quantify other peptide-based GLP-1/glucagon dual agonists in clinical or non-clinical samples can use highly characterized cotadutide for method development, validation, and as a system suitability control, leveraging its known physicochemical properties [4].

Application
Selection Property
Validation Focus
Hepatic GLP-1/GCGR biology studies
Defined dual agonism profile
Glycogenolysis & de novo lipogenesis endpoints
Preclinical MASH/fibrosis modeling
GCGR-mediated anti-fibrotic model response
Fibrosis reversal & mitochondrial function endpoints
DKD pharmacodynamics research
UACR reduction model context
Renoprotective endpoint monitoring
Dual agonist bioanalysis reference
Characterized peptide reference standard
Method development & system suitability control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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